molecular formula C15H19N5 B1228543 1-(4,6-Dimethyl-2-pyrimidinyl)-2-[(4-methylphenyl)methyl]guanidine

1-(4,6-Dimethyl-2-pyrimidinyl)-2-[(4-methylphenyl)methyl]guanidine

Cat. No. B1228543
M. Wt: 269.34 g/mol
InChI Key: YXSUMTZEYLAKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methylphenyl)methyl]guanidine is a member of toluenes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Regioselective Synthesis and Thermal Rearrangement : Sachdeva, Dolzhenko, and Chui (2012) explored the regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones, revealing a novel thermal rearrangement involving pyrimidine ring opening in certain guanidines (Sachdeva, Dolzhenko, & Chui, 2012).
  • Synthesis of Self-Complementary Betainic Guanine Model Compounds : SchmidtAndreas and KindermannMarkus (2001) synthesized pyrimidine-heteroarenium salts, which are model compounds for biologically significant betainic guanines (SchmidtAndreas & KindermannMarkus, 2001).
  • Synthesis of 2-aminoimidazole and 2-iminoimidazolidine Derivatives : Shestakov et al. (2011) discussed the cyclization of guanidines to form imidazole and imidazolidine derivatives, providing insights into the reaction mechanism (Shestakov et al., 2011).

Complexation and Coordination Properties

  • Metal Complexes with Guanidino Pyrimidines : Saha and Mukherjee (1984) studied the complexation of guanidino pyrimidines with nickel(II), providing information on bonding sites and coordination environment (Saha & Mukherjee, 1984).

Biological and Pharmacological Applications

  • Synthesis of Modified Oligonucleotides : Robles, Grandas, and Pedroso (2001) prepared oligonucleotides incorporating guanidino-pyrimidinone nucleobases, relevant in the study of DNA and RNA structures (Robles, Grandas, & Pedroso, 2001).
  • Synthesis and Pharmacological Screening : Kumar, Drabu, and Shalini (2017) synthesized pyrimidine derivatives and screened them for anti-inflammatory activity (Kumar, Drabu, & Shalini, 2017).

Molecular Structure and Reaction Dynamics

  • Photodissociation of Thiopyrimidine Derivatives : Wrona, Giziewicz, and Shugar (1975) investigated the photodissociation of dimethyl-2-thipyrimidine derivatives, which has implications in nucleic acid photochemistry (Wrona, Giziewicz, & Shugar, 1975).
  • Synthesis and Structural Characterization of Guanidine Derivatives : Various studies have been conducted to synthesize and characterize guanidine derivatives, elucidating their structural parameters and reaction mechanisms (Various Authors).

properties

Product Name

1-(4,6-Dimethyl-2-pyrimidinyl)-2-[(4-methylphenyl)methyl]guanidine

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-methylphenyl)methyl]guanidine

InChI

InChI=1S/C15H19N5/c1-10-4-6-13(7-5-10)9-17-14(16)20-15-18-11(2)8-12(3)19-15/h4-8H,9H2,1-3H3,(H3,16,17,18,19,20)

InChI Key

YXSUMTZEYLAKDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN=C(N)NC2=NC(=CC(=N2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4,6-Dimethyl-2-pyrimidinyl)-2-[(4-methylphenyl)methyl]guanidine
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1-(4,6-Dimethyl-2-pyrimidinyl)-2-[(4-methylphenyl)methyl]guanidine
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1-(4,6-Dimethyl-2-pyrimidinyl)-2-[(4-methylphenyl)methyl]guanidine

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